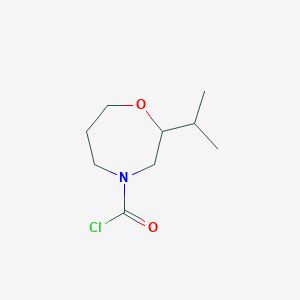

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride

CAS No.:

Cat. No.: VC17523996

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClNO2 |

|---|---|

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride |

| Standard InChI | InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | CPLZIPIUFAHFIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1CN(CCCO1)C(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride belongs to the class of nitrogen-oxygen heterocycles. While explicit molecular formula data for this specific derivative remain unverified in peer-reviewed literature, structural analogs provide a basis for estimation. The parent compound 1,4-oxazepane-4-carbonyl chloride has a molecular formula of . Introducing a propan-2-yl group () at the 2-position likely results in a molecular formula of . The compound’s SMILES notation, , confirms the oxazepane backbone, propan-2-yl substituent, and carbonyl chloride functionality .

Key Structural Attributes

-

Oxazepane Ring: A seven-membered ring containing one oxygen and one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.

-

Propan-2-yl Group: A branched alkyl substituent at the 2-position, enhancing steric bulk and influencing stereoelectronic properties.

-

Carbonyl Chloride: A highly electrophilic functional group enabling nucleophilic acyl substitution reactions, critical for forming amides, esters, and other derivatives .

Synthesis and Manufacturing Approaches

Synthetic Pathways

-

Resin-Based Cyclization: Source details the synthesis of 1,4-oxazepane-5-carboxylic acids using Wang resin immobilization. Adapting this approach, a propan-2-yl group could be introduced via alkylation of resin-bound intermediates, followed by cyclization and cleavage.

-

Alkylation and Sulfonylation: As demonstrated in the preparation of 2-phenyl-substituted oxazepanes , reacting primary amines with 2-bromoacetophenone analogs (e.g., 2-bromo-2-methylpropane) could install the propan-2-yl group. Subsequent sulfonylation and acid-mediated cyclization may yield the target scaffold.

-

Continuous Flow Reactors: Industrial-scale production might employ flow chemistry to enhance reaction efficiency and purity, though specific protocols remain speculative .

Challenges in Synthesis

-

Diastereomer Formation: Alkylation steps often produce mixtures of -diastereomers, requiring chromatographic separation .

-

Functional Group Compatibility: The carbonyl chloride’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

The carbonyl chloride group facilitates the synthesis of amide and carbamate derivatives, common motifs in drug discovery. For example:

-

Anticancer Agents: Analogous oxazepane carboxamides exhibit activity against kinase targets .

-

Antidepressants: Structural similarities to piperazine derivatives suggest potential central nervous system applications .

Polymer Chemistry

Reactive acyl chlorides are pivotal in synthesizing polyamides and polyurethanes. The propan-2-yl group may impart thermal stability to resulting polymers.

Agrochemicals

Derivatives of 1,4-oxazepane are investigated as herbicides and insecticides, leveraging their heterocyclic backbone for target specificity .

Structural Analogs and Comparative Analysis

The propan-2-yl group in 2-(propan-2-yl)-1,4-oxazepane-4-carbonyl chloride distinguishes it from simpler analogs, offering unique reactivity and application potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume